11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
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Overview
Description
11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a long aliphatic chain. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzylidene group and the aliphatic chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a kilogram scale, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with benzylidene groups have been studied for their diverse biological activities.
Uniqueness
11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. Its long aliphatic chain, in particular, distinguishes it from other similar compounds, potentially enhancing its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C23H31NO5S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
11-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C23H31NO5S2/c1-2-29-19-15-17(12-13-18(19)25)16-20-22(28)24(23(30)31-20)14-10-8-6-4-3-5-7-9-11-21(26)27/h12-13,15-16,25H,2-11,14H2,1H3,(H,26,27)/b20-16- |
InChI Key |
XBGGLOIRWULQOT-SILNSSARSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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